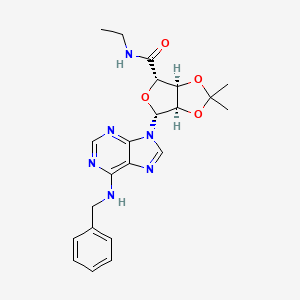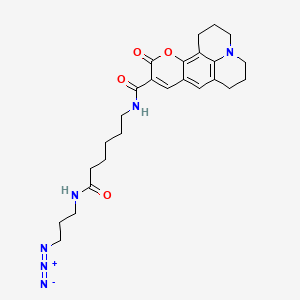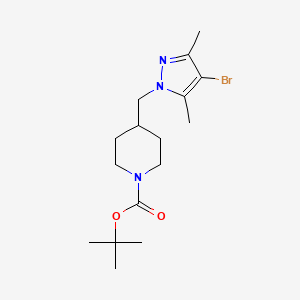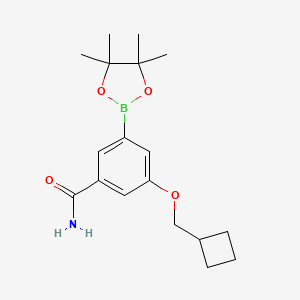
2',3'-Isopropylidene-N6-benzyl-5'-ethylcarboxamidoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine is a synthetic nucleoside analog. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions, a benzyl group at the N6 position, and an ethylcarboxamido group at the 5’ position of the adenosine molecule. This compound is primarily used in biochemical research, particularly in the study of nucleoside analogs and their interactions with enzymes and receptors .
Preparation Methods
The synthesis of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine involves several steps:
Protection of the 2’ and 3’ hydroxyl groups: The adenosine molecule is treated with acetone and an acid catalyst to form the isopropylidene group, protecting the 2’ and 3’ hydroxyl groups.
N6-Benzylation: The N6 position is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
5’-Ethylcarboxamidation: The 5’ hydroxyl group is converted to an ethylcarboxamido group using ethyl chloroformate and ammonia.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylcarboxamido groups, using reagents like sodium azide or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, as well as catalysts like palladium on carbon .
Scientific Research Applications
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nucleoside analogs in various chemical reactions.
Biology: The compound is used to investigate the interactions between nucleoside analogs and enzymes, such as adenosine deaminase and nucleoside phosphorylase.
Medicine: Research on this compound contributes to the development of antiviral and anticancer drugs, as nucleoside analogs are often used in these therapies.
Mechanism of Action
The mechanism of action of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine involves its interaction with specific enzymes and receptors. The compound mimics the structure of natural nucleosides, allowing it to bind to nucleoside-binding sites on enzymes and receptors. This binding can inhibit the activity of enzymes like adenosine deaminase, leading to an accumulation of adenosine and its metabolites, which can have various biological effects .
Comparison with Similar Compounds
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine can be compared with other nucleoside analogs such as:
2’,3’-Isopropylideneadenosine: Lacks the benzyl and ethylcarboxamido groups, making it less specific in its interactions.
N6-Benzyladenosine: Lacks the isopropylidene and ethylcarboxamido groups, affecting its stability and reactivity.
5’-Ethylcarboxamidoadenosine: Lacks the isopropylidene and benzyl groups, altering its binding affinity and biological activity.
The uniqueness of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine lies in its combination of protective groups, which enhance its stability and specificity in biochemical research .
Properties
Molecular Formula |
C22H26N6O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(3aR,4R,6S,6aS)-4-[6-(benzylamino)purin-9-yl]-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C22H26N6O4/c1-4-23-20(29)16-15-17(32-22(2,3)31-15)21(30-16)28-12-27-14-18(25-11-26-19(14)28)24-10-13-8-6-5-7-9-13/h5-9,11-12,15-17,21H,4,10H2,1-3H3,(H,23,29)(H,24,25,26)/t15-,16+,17-,21-/m1/s1 |
InChI Key |
SYRWQBVWQOPXFQ-KYFSNAEOSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)OC(O2)(C)C |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15339952.png)


![6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15339988.png)


![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B15339998.png)





![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B15340042.png)
